![molecular formula C7H14FN B2576331 4-(2-Fluoroethyl)piperidine CAS No. 184042-57-7](/img/structure/B2576331.png)
4-(2-Fluoroethyl)piperidine
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Molecular Structure Analysis
The molecular formula of 4-(2-Fluoroethyl)piperidine is C7H14FN . It has a molecular weight of 131.191 Da .Chemical Reactions Analysis
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-(2-Fluoroethyl)piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .Scientific Research Applications
Radiotracer Development
4-(2-Fluoroethyl)piperidine derivatives, such as [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE), have been explored as potential sigma-1 receptor radioligands. [18F]SFE has shown promise for use in human positron emission tomography (PET) imaging studies due to its high-affinity sigma-1 receptor binding and favorable radiation dosimetry estimates. This could make it a useful tool in neurological research and diagnosis (Waterhouse et al., 2006).
Antipsychotic Research
Derivatives of 4-(2-Fluoroethyl)piperidine have been linked to various arylcarbamates, showing affinity for dopamine and serotonin receptors. These compounds demonstrate potential as antipsychotics, particularly those affecting the mesocorticolimbic dopaminergic system, suggesting applications in the treatment of psychiatric disorders (Hansen et al., 1998).
Antimicrobial Activity
Research has been conducted on spiro-piperidin-4-ones, involving 4-(2-Fluoroethyl)piperidine structures, for their potential in treating tuberculosis. These compounds have shown significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, highlighting their potential as antimycobacterial agents (Kumar et al., 2008).
Corrosion Inhibition
Piperidine derivatives, including those with 4-(2-Fluoroethyl)piperidine structure, have been studied for their corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, suggest potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).
Mechanism of Action
Piperidine and its derivatives have been linked to various arylcarbamates, showing affinity for dopamine and serotonin receptors . These compounds demonstrate potential as antipsychotics, particularly those affecting the mesocorticolimbic dopaminergic system, suggesting applications in the treatment of psychiatric disorders .
Safety and Hazards
Piperidine is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary . Additionally, the vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of 4-(2-Fluoroethyl)piperidine could be focused on developing more efficient synthesis methods and exploring its potential applications in the pharmaceutical industry.
properties
IUPAC Name |
4-(2-fluoroethyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c8-4-1-7-2-5-9-6-3-7/h7,9H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNFFUNNAHYRRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoroethyl)piperidine |
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